molecular formula C10H9FO3 B1222277 3-(4-Fluorobenzoyl)propionic acid CAS No. 366-77-8

3-(4-Fluorobenzoyl)propionic acid

Cat. No. B1222277
Key on ui cas rn: 366-77-8
M. Wt: 196.17 g/mol
InChI Key: WUYWHIAAQYQKPP-UHFFFAOYSA-N
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Patent
US04467090

Procedure details

A suspension of 170 g anhydrous aluminum chloride and 266 g fluorobenzene was stirred under nitrogen at 10° C. while succinic anhydride (54.4 g) was added in small portions. The mixture was stirred 1.5 hours at 10° to 20° C. and then heated on a steam bath for 45 minutes. The mixture was poured onto 1.2 kg crushed ice containing 280 ml 6N HCl. The product was extracted into methylene chloride, which was washed with water, and then back-extracted into 2N NaOH. The basic extract was treated with activated carbon, and acidified with HCl to precipitate title product, 94 g, mp 98.5°-101° C. Recrystallization from methylene chloride/hexane gave 90.6% recovery, mp 99°-101° C.
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
266 g
Type
reactant
Reaction Step One
Quantity
54.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
280 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:12]1(=[O:18])[O:17][C:15](=[O:16])[CH2:14][CH2:13]1>>[F:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([CH2:13][CH2:14][C:15]([OH:17])=[O:16])=[O:18])=[CH:8][CH:7]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
170 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
266 g
Type
reactant
Smiles
FC1=CC=CC=C1
Step Two
Name
Quantity
54.4 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Three
Name
ice
Quantity
280 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred 1.5 hours at 10° to 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in small portions
TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath for 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
The mixture was poured onto 1.2 kg
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into methylene chloride, which
WASH
Type
WASH
Details
was washed with water
EXTRACTION
Type
EXTRACTION
Details
back-extracted into 2N NaOH
EXTRACTION
Type
EXTRACTION
Details
The basic extract
ADDITION
Type
ADDITION
Details
was treated with activated carbon
CUSTOM
Type
CUSTOM
Details
to precipitate title product, 94 g, mp 98.5°-101° C
CUSTOM
Type
CUSTOM
Details
Recrystallization from methylene chloride/hexane
CUSTOM
Type
CUSTOM
Details
gave 90.6% recovery, mp 99°-101° C.

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
FC1=CC=C(C(=O)CCC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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